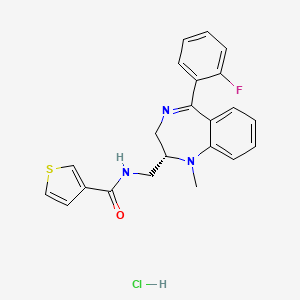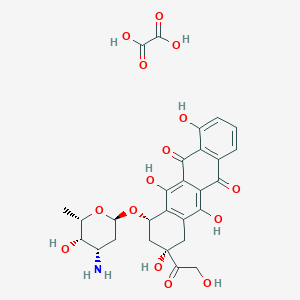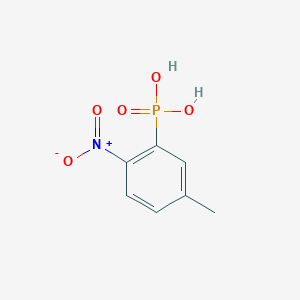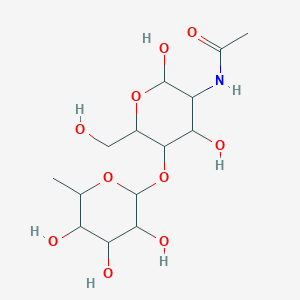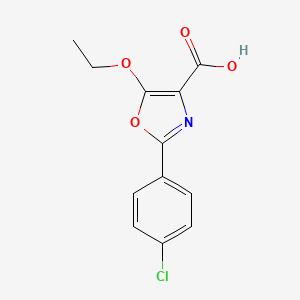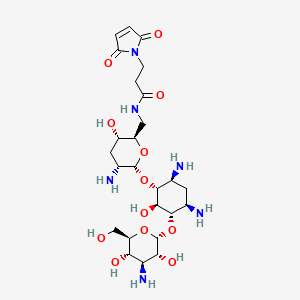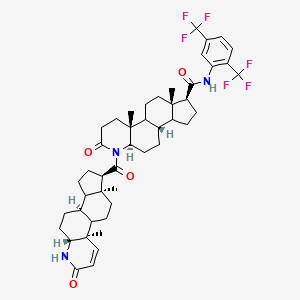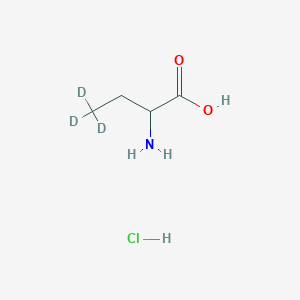
rac-2-Aminobutyric Acid-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-Aminobutyric Acid-d3 Hydrochloride: is a deuterium-labeled compound, specifically a stable isotope of 2-aminobutyric acid. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling allows for the tracking and quantification of the compound in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Aminobutyric Acid-d3 Hydrochloride typically involves the incorporation of deuterium into the 2-aminobutyric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: rac-2-Aminobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-2-Aminobutyric Acid-d3 Hydrochloride is used as a tracer in reaction mechanisms and kinetic studies. The deuterium labeling allows for precise tracking of the compound in complex reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in understanding the role of 2-aminobutyric acid in various biological processes.
Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. The stable isotope labeling helps in optimizing production methods and improving product quality .
Mécanisme D'action
The mechanism of action of rac-2-Aminobutyric Acid-d3 Hydrochloride involves its incorporation into biochemical pathways where 2-aminobutyric acid is a substrate. The deuterium labeling allows for the tracking of the compound through these pathways, providing insights into its role and interactions. The molecular targets and pathways involved include various enzymes and metabolic processes that utilize 2-aminobutyric acid .
Comparaison Avec Des Composés Similaires
2-Aminobutyric Acid: The non-deuterated form of the compound.
2-Aminoisobutyric Acid: A structural isomer with different biochemical properties.
3-Aminobutyric Acid: A positional isomer with the amino group on the third carbon.
Uniqueness: rac-2-Aminobutyric Acid-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantification, making it a valuable tool in various scientific studies .
Propriétés
Formule moléculaire |
C4H10ClNO2 |
|---|---|
Poids moléculaire |
142.60 g/mol |
Nom IUPAC |
2-amino-4,4,4-trideuteriobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |
Clé InChI |
AMMBUJFMJOQABC-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(C(=O)O)N.Cl |
SMILES canonique |
CCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


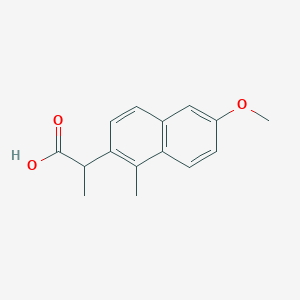
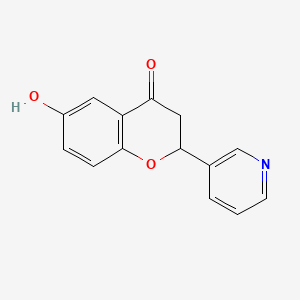
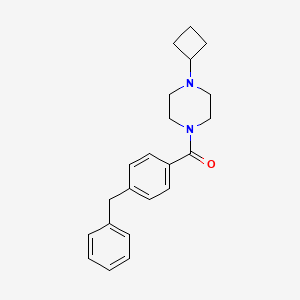
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
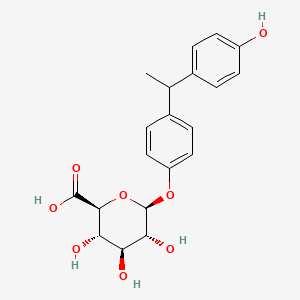
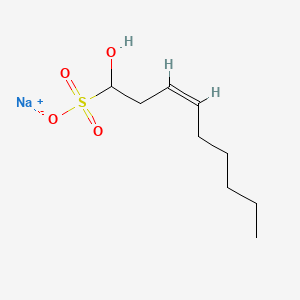
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
